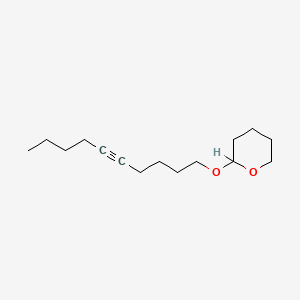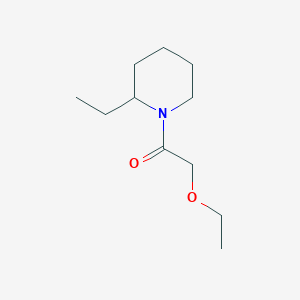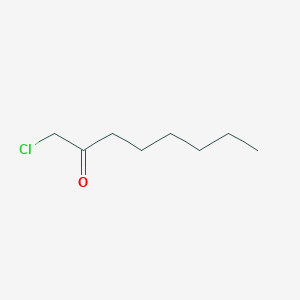![molecular formula C23H24N2O B13948462 3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a unique structure combining an indole moiety with a piperidine ring and an indanylcarbonyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through cyclization reactions involving appropriate precursors such as 1,5-diketones or amino alcohols.
Attachment of the Indanylcarbonyl Group: The indanylcarbonyl group can be attached to the piperidine ring through acylation reactions using indanyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole oxides or piperidine N-oxides.
Reduction: Formation of reduced indole derivatives or piperidine derivatives.
Substitution: Formation of halogenated indole derivatives or substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole: Similar structure but with a different position of the indanylcarbonyl group.
3-[1-(1-Benzylcarbonyl)piperidin-4-yl]-1h-indole: Similar structure but with a benzylcarbonyl group instead of an indanylcarbonyl group.
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-2h-indole: Similar structure but with a different position of the indole nitrogen.
Uniqueness
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole is unique due to its specific combination of the indole moiety, piperidine ring, and indanylcarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H24N2O |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2,3-dihydro-1H-inden-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H24N2O/c26-23(20-10-9-16-5-1-2-6-18(16)20)25-13-11-17(12-14-25)21-15-24-22-8-4-3-7-19(21)22/h1-8,15,17,20,24H,9-14H2 |
InChI-Schlüssel |
WNOMVJGGWSABCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C1C(=O)N3CCC(CC3)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)

![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)

![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)


![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)


![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)

